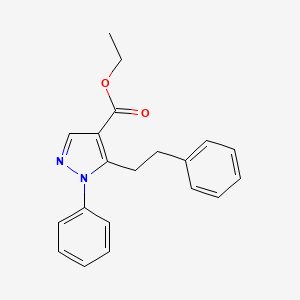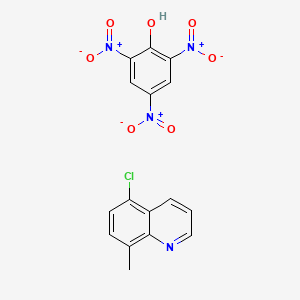
5-Chloro-8-methylquinoline;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-methylquinoline: and 2,4,6-trinitrophenol are two distinct chemical compounds 5-Chloro-8-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications
Méthodes De Préparation
5-Chloro-8-methylquinoline: can be synthesized through various methods. One common synthetic route involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials. The reaction proceeds through the formation of acrolein, which undergoes cyclization and oxidation to yield quinoline derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
2,4,6-Trinitrophenol: is typically prepared by nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid excessive decomposition or formation of unwanted by-products. Industrial production involves similar nitration processes but with enhanced safety measures due to the compound’s explosive nature.
Analyse Des Réactions Chimiques
5-Chloro-8-methylquinoline: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the quinoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Major products formed depend on the specific reaction conditions and reagents used.
2,4,6-Trinitrophenol: is known for its explosive properties and can undergo:
Reduction: It can be reduced to form picramic acid.
Substitution: Nitration and sulfonation reactions can further modify the phenol ring.
Applications De Recherche Scientifique
5-Chloro-8-methylquinoline: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the synthesis of dyes and other industrial chemicals
2,4,6-Trinitrophenol: has applications in:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Studied for its potential toxicological effects.
Medicine: Historically used as an antiseptic.
Mécanisme D'action
The mechanism of action of 5-Chloro-8-methylquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological context and the target organism or cell type .
2,4,6-Trinitrophenol: exerts its effects primarily through its explosive properties. When subjected to heat or shock, it undergoes rapid decomposition, releasing a large amount of energy. In biological systems, it can act as a toxicant by disrupting cellular processes and causing oxidative stress .
Comparaison Avec Des Composés Similaires
5-Chloro-8-methylquinoline: can be compared with other quinoline derivatives such as:
- 4-Chloro-8-methoxy-2-methylquinoline
- 4-Chloro-6-methoxy-2-methylquinoline
- 4-Chloro-7-methoxy-2-methylquinoline .
These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of 5-Chloro-8-methylquinoline lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.
2,4,6-Trinitrophenol: can be compared with other nitrophenol derivatives such as:
- 2,4-Dinitrophenol
- 2,6-Dinitrophenol
- 4-Nitrophenol .
These compounds differ in the number and position of nitro groups on the phenol ring, affecting their chemical properties and applications. The high degree of nitration in 2,4,6-Trinitrophenol contributes to its explosive nature and distinguishes it from other nitrophenols.
Propriétés
Numéro CAS |
88474-23-1 |
|---|---|
Formule moléculaire |
C16H11ClN4O7 |
Poids moléculaire |
406.73 g/mol |
Nom IUPAC |
5-chloro-8-methylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H8ClN.C6H3N3O7/c1-7-4-5-9(11)8-3-2-6-12-10(7)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-6H,1H3;1-2,10H |
Clé InChI |
OXFYAAQAUUVOML-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)Cl)C=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)
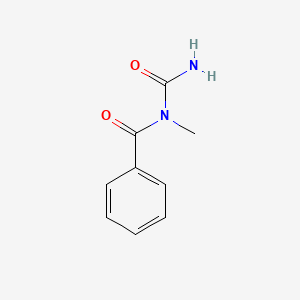


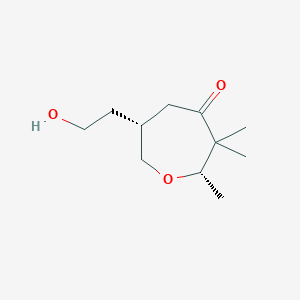
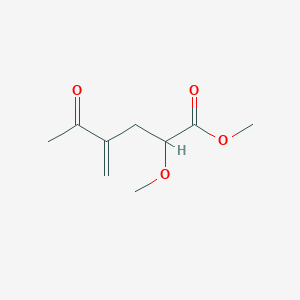


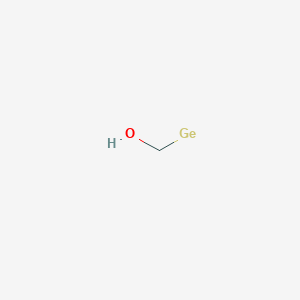
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
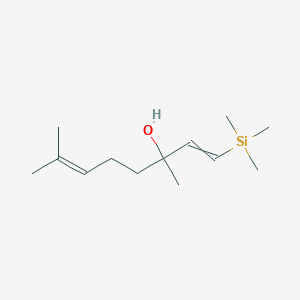
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
